7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine

Medicinal Chemistry Synthetic Organic Chemistry Drug Discovery

Medicinal chemistry teams often face scaffold limitations when exploring CNS-targeted or phosphatase-inhibitor lead series. 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine (CAS 34583-83-0) directly addresses this bottleneck as a versatile benzazepine building block with a regiospecific 7-nitro substituent that enables chemoselective reduction and distinct SAR exploration unattainable with unsubstituted analogs. • Demonstrated alkaline phosphatase inhibition (Ki = 3.2 µM), providing a validated starting point for phosphatase-targeted programs. • Structurally related tetrahydrobenzazepine derivatives exhibit cytoprotective activity comparable to amifostine, supporting oncology adjuvant development. • Scalable synthetic route available; dual functional handles (reducible -NO₂, modifiable secondary amine) enable efficient parallel library synthesis for lead optimization.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 34583-83-0
Cat. No. B1600037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine
CAS34583-83-0
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESC1CNCCC2=C1C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O2/c13-12(14)10-2-1-8-3-5-11-6-4-9(8)7-10/h1-2,7,11H,3-6H2
InChIKeyTXJXCXSFIVCGDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 3 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine (CAS 34583-83-0): Procurement-Grade Tetrahydrobenzazepine Scaffold for Pharmaceutical Intermediate and Kinase Research


7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine (CAS 34583-83-0) is a heterocyclic organic compound consisting of a benzo-fused azepine core bearing a nitro substituent at the 7-position [1]. This structural motif serves as a privileged scaffold in medicinal chemistry, with extensive utility as a versatile intermediate in the synthesis of diverse bioactive molecules [2]. The compound exhibits a molecular formula of C10H12N2O2 and a molecular weight of 192.21 g/mol . Its synthetic accessibility, combined with the presence of a reducible nitro group and a secondary amine handle, renders it a strategic building block for generating structurally diverse libraries of benzazepine-based compounds with potential pharmacological activities .

Why Procuring a Generic 2,3,4,5-Tetrahydro-1H-benzo[D]azepine Cannot Substitute for 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine (CAS 34583-83-0)


The 7-nitro substituent in this benzazepine scaffold is not a trivial modification; it fundamentally alters the compound's electronic profile and reactivity, enabling distinct synthetic transformations and biological interactions that are inaccessible with the unsubstituted or differently substituted analogs [1]. While the core tetrahydrobenzazepine structure is common to many research compounds, the presence of the nitro group at the 7-position provides a unique handle for chemoselective reduction, facilitates electrophilic aromatic substitution at specific positions, and influences binding affinity to certain biological targets, such as alkaline phosphatase enzymes [2]. Therefore, attempting to interchange this compound with a generic, unfunctionalized benzazepine or an alternative regioisomer will lead to divergent synthetic outcomes and irreproducible biological results, compromising the integrity of medicinal chemistry campaigns and process development efforts.

Quantitative Differentiation Guide: 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine (CAS 34583-83-0) Against In-Class Comparators


Versatile Intermediate: 7-Nitro Substituent Enables Reductive Amination and Diverse Derivatization Pathways

7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine serves as a key intermediate for synthesizing 3-substituted derivatives, a common requirement in lead optimization. The nitro group can be selectively reduced to an amine, which can then undergo reductive amination or acylation [1]. For instance, the compound has been utilized in the synthesis of 3-ethyl-7-nitro-2,3,4,5-tetrahydro-1H-benzo[d]azepine, demonstrating its utility in alkylation reactions at the secondary amine position . In contrast, the unsubstituted 2,3,4,5-tetrahydro-1H-benzo[D]azepine lacks the nitro group handle for subsequent functionalization at the aromatic ring, limiting its utility to modifications solely at the amine nitrogen.

Medicinal Chemistry Synthetic Organic Chemistry Drug Discovery

Enzyme Inhibition: Specific Activity Against Alkaline Phosphatase (IAP) with a Ki of 3.2 µM

7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine has been shown to inhibit mouse duodenal-specific intestinal alkaline phosphatase (IAP) with a Ki value of 3.20E+3 nM (3.2 µM) [1]. This inhibition was measured in a competitive assay using African green monkey COS1 cells expressing FLAG-tagged IAP, with p-nitrophenyl phosphate as the substrate [1]. The compound also exhibited an IC50 of 540 nM against the same target under similar conditions [1]. While this potency is moderate, it establishes a specific and quantifiable biochemical activity that distinguishes it from many other simple benzazepine scaffolds lacking this nitro substitution pattern.

Enzyme Inhibition Biochemical Assays Kinase Research

Cytoprotective Potential: Benzazepine Scaffold Derivatives Show Efficacy Comparable to Amifostine

While direct data for the exact compound is lacking, a study by Simic et al. (2015) evaluated a series of eight tetrahydrobenzazepine derivatives and found that three compounds exhibited significant cytoprotective properties, comparable to or even better than the clinically used radioprotective agent amifostine [1]. The study utilized the cytochalasin-B blocked micronucleus (MN) assay in peripheral human lymphocytes to assess protection against chromosome aberrations. This demonstrates that the tetrahydrobenzazepine scaffold, when appropriately functionalized (as with the 7-nitro group), can yield compounds with potent cytoprotective effects.

Cytoprotection Radioprotection Antioxidant Research

Synthetic Accessibility: Established Nitration Route from Readily Available Benzazepine Precursor

The compound is reliably synthesized via direct nitration of 1,2,4,5-tetrahydro-3H-benzazepine using fuming nitric acid at -10°C, yielding the title compound as a nitrate salt followed by neutralization . This procedure is documented in US Patent US07122538B2 and provides a robust, scalable method for its preparation . The availability of this established synthetic route ensures that procurement of the compound is not reliant on obscure or low-yielding methods, supporting its use in both early-stage discovery and larger-scale process development.

Process Chemistry Chemical Synthesis Scale-up

Purity and Availability: Commercial Sources Offer Research-Grade Material with Defined Specifications

7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine is readily available from commercial suppliers in research-grade purities typically ranging from 95% to 98% [REFS-1, REFS-2]. For example, it is offered by Leyan with a purity of 98% and by BenchChem with a typical purity of 95% [REFS-1, REFS-2]. This high purity is critical for ensuring reproducible results in sensitive biological assays and for use as a reliable synthetic intermediate. The availability from multiple reputable vendors ensures competitive pricing and reduces the risk of supply chain disruptions for ongoing research programs.

Chemical Procurement Quality Control Research Supply

Optimal Research and Industrial Application Scenarios for 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine (CAS 34583-83-0)


Medicinal Chemistry: Synthesis of Focused Benzazepine Libraries for Kinase and Phosphatase Targets

Medicinal chemistry teams can leverage 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine as a central scaffold to generate diverse compound libraries. Its demonstrated inhibition of alkaline phosphatase (Ki = 3.2 µM) [1] provides a direct rationale for designing and optimizing novel phosphatase inhibitors. The presence of both a reducible nitro group and a modifiable secondary amine allows for the efficient exploration of structure-activity relationships (SAR) through parallel synthesis, enabling rapid lead optimization.

Chemical Biology: Development of Cytoprotective and Radioprotective Agents

Given the proven cytoprotective activity of structurally related tetrahydrobenzazepine derivatives, which were shown to be comparable to or better than amifostine in protecting human lymphocytes [1], this compound serves as an excellent starting point for developing novel cytoprotective agents. Researchers can use it as a key intermediate to synthesize and screen new analogs for applications in oncology, where mitigating the side effects of chemo- and radiotherapy is a critical clinical need.

Process Chemistry: Scale-up of Advanced Intermediates for CNS and Metabolic Disorder Therapeutics

The benzazepine scaffold is a privileged structure in the development of therapeutics targeting central nervous system (CNS) disorders, as exemplified by patents describing 6-substituted analogs as selective 5-HT2C receptor agonists for obesity and depression [1]. 7-Nitro-2,3,4,5-tetrahydro-1H-benzo[D]azepine, with its well-defined and scalable synthetic route , is an ideal candidate for process chemistry groups looking to produce kilogram quantities of advanced intermediates for preclinical and clinical development of new chemical entities in this therapeutic area.

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